molecular formula C9H9FN4S B1520451 2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 1179713-98-4

2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

Cat. No.: B1520451
CAS No.: 1179713-98-4
M. Wt: 224.26 g/mol
InChI Key: SFPSYFWYVFVQIG-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the following steps:

  • Fluorination: The starting material, aniline, is fluorinated to introduce the fluorine atom at the 2-position.

  • Sulfonation: The fluorinated aniline undergoes sulfonation to introduce the sulfanyl group.

  • Triazole Formation: The triazole ring is formed by reacting the sulfonated compound with a suitable reagent, such as hydrazine, under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: Substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Fluoroanilines and sulfonamides.

  • Reduction Products: Reduced anilines and triazoles.

  • Substitution Products: Substituted anilines and triazoles with different functional groups.

Scientific Research Applications

2-Fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various enzymes and receptors.

  • Medicine: It has potential pharmacological activities, including antibacterial, anticancer, and antifungal properties.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

2-Fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can be compared with other similar compounds, such as:

  • 2-Fluoroaniline: Lacks the triazole and sulfanyl groups.

  • 4-Methyl-4H-1,2,4-triazole: Lacks the aniline and fluorine components.

  • 2-Fluoro-6-(methylsulfanyl)aniline: Similar structure but with a different substituent on the triazole ring.

Properties

IUPAC Name

2-fluoro-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c1-14-5-12-13-9(14)15-7-4-2-3-6(10)8(7)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPSYFWYVFVQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=CC=CC(=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Reactant of Route 6
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2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

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